ethyl 4-({[6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 4-({[6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetyl}amino)benzoate is a complex organic compound that belongs to the class of imidazo[1,2-b]pyrazoles This compound is characterized by its unique structure, which includes a benzoate ester, an imidazo[1,2-b]pyrazole core, and various functional groups such as methoxymethyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-b]pyrazole core: This can be achieved through the cyclization of appropriate precursors such as amido-nitriles under nickel-catalyzed conditions.
Introduction of the methoxymethyl group: This step involves the reaction of the imidazo[1,2-b]pyrazole intermediate with methoxymethyl chloride in the presence of a base.
Acetylation: The acetylation of the imidazo[1,2-b]pyrazole intermediate is carried out using acetic anhydride.
Formation of the benzoate ester: The final step involves the esterification of the acetylated intermediate with ethyl 4-aminobenzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxymethyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-b]pyrazoles.
Scientific Research Applications
Ethyl 4-({[6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetyl}amino)benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Biological Research: It is used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of ethyl 4-({[6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-({[6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetyl}amino)benzoate can be compared with other imidazo[1,2-b]pyrazole derivatives:
Ethyl 4-({[6-(hydroxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetyl}amino)benzoate: Similar structure but with a hydroxymethyl group instead of methoxymethyl.
Ethyl 4-({[6-(chloromethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetyl}amino)benzoate: Similar structure but with a chloromethyl group instead of methoxymethyl.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 4-({[6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetyl}amino)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by an imidazo[1,2-b]pyrazole moiety linked to an ethyl benzoate. The synthesis typically involves multi-step reactions, including cyclization and acylation processes. Although specific methodologies for synthesizing this compound are not detailed in the available literature, similar compounds have been synthesized using standard organic chemistry techniques.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, derivatives of imidazole and pyrazole have shown significant antiproliferative effects against various cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Comparison with Control |
---|---|---|---|
4f | HeLa | 3.24 | Superior to 5-FU |
4f | A549 | 10.96 | Comparable to MTX |
4f | SGC-7901 | 2.96 | Five-fold stronger than MTX |
The selectivity index of these compounds indicates that they exhibit higher toxicity towards cancer cells compared to normal cells, suggesting a promising therapeutic window for further development .
Case Studies
Several case studies have demonstrated the efficacy of similar compounds in clinical settings:
- Case Study on HeLa Cells : A study found that treatment with a related imidazole derivative led to a significant increase in apoptosis rates compared to standard chemotherapy agents .
- In Vivo Studies : Animal models treated with imidazole derivatives showed reduced tumor growth rates and improved survival outcomes compared to control groups.
Properties
Molecular Formula |
C24H24N4O5 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[6-(methoxymethyl)-2-oxo-7-phenyl-1,3-dihydroimidazo[1,2-b]pyrazol-3-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H24N4O5/c1-3-33-24(31)16-9-11-17(12-10-16)25-20(29)13-19-23(30)26-22-21(15-7-5-4-6-8-15)18(14-32-2)27-28(19)22/h4-12,19H,3,13-14H2,1-2H3,(H,25,29)(H,26,30) |
InChI Key |
MDLLNGMPAARRLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=C(C(=NN23)COC)C4=CC=CC=C4 |
Origin of Product |
United States |
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